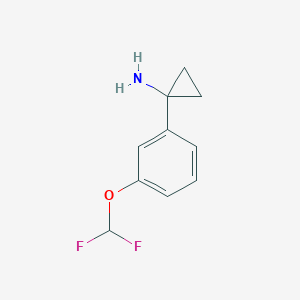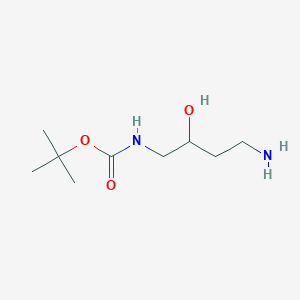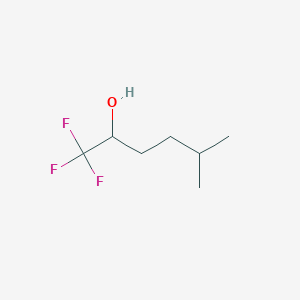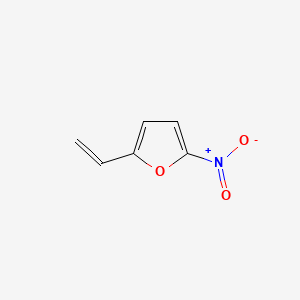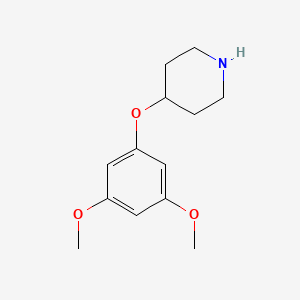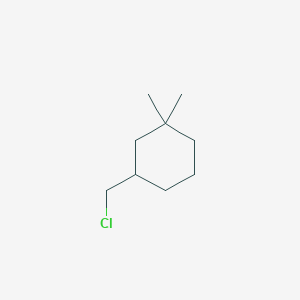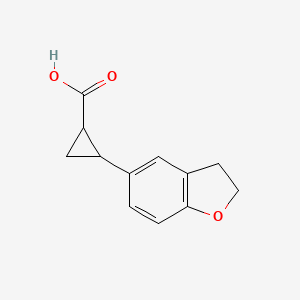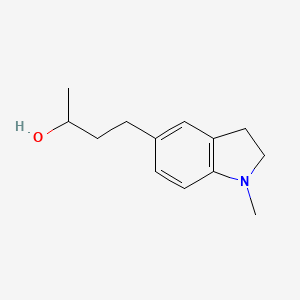
4-(1-Methylindolin-5-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylindolin-5-yl)butan-2-ol is a chemical compound with the molecular formula C13H19NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylindolin-5-yl)butan-2-ol typically involves the reaction of 1-methylindole with butan-2-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the Fischer indole synthesis is a common method used to prepare indole derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反応の分析
Types of Reactions: 4-(1-Methylindolin-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
4-(1-Methylindolin-5-yl)butan-2-ol has several scientific research applications, including:
作用機序
The mechanism of action of 4-(1-Methylindolin-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic outcomes .
類似化合物との比較
4-(Hydroxymethyl)-2-methylindole: This compound has a similar indole structure but differs in the substitution pattern.
2,4-Dimethylindole: Another indole derivative with different substituents on the indole ring.
Uniqueness: 4-(1-Methylindolin-5-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
InChIキー |
WWHAMWRTIGRLBP-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC2=C(C=C1)N(CC2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


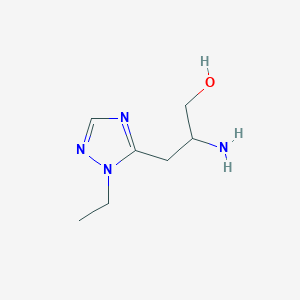

![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
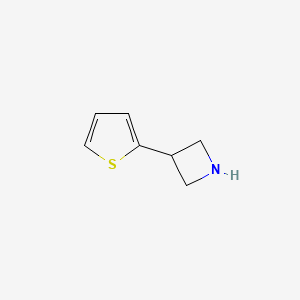

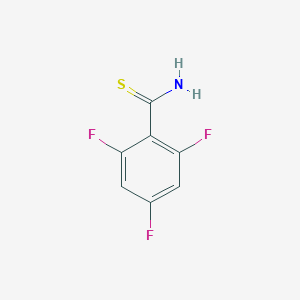
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
